molecular formula C6H8ClNO B14182756 4-(Chloromethyl)-1,2-dihydropyridin-2-ol CAS No. 918299-65-7

4-(Chloromethyl)-1,2-dihydropyridin-2-ol

Cat. No.: B14182756
CAS No.: 918299-65-7
M. Wt: 145.59 g/mol
InChI Key: JOXRDOBEHOCHEN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,2-dihydropyridin-2-ol is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring with a hydroxyl group at the 2-position and a chloromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol typically involves the chloromethylation of 1,2-dihydropyridin-2-ol. One common method is the reaction of 1,2-dihydropyridin-2-ol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,2-dihydropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridin-2-ol derivatives.

    Oxidation Reactions: Formation of 4-(Chloromethyl)pyridin-2-one.

    Reduction Reactions: Formation of 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Properties

CAS No.

918299-65-7

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

4-(chloromethyl)-1,2-dihydropyridin-2-ol

InChI

InChI=1S/C6H8ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3,6,8-9H,4H2

InChI Key

JOXRDOBEHOCHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(C=C1CCl)O

Origin of Product

United States

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